tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate
Overview
Description
tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-([(3R)-piperidin-3-yl]methyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in water or methanol is commonly used for hydrolysis.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reagents used .
Scientific Research Applications
tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines with similar stability and removal conditions.
Benzyl carbamate: Used for protecting amines but requires different conditions for removal (e.g., hydrogenation).
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with removal under basic conditions.
Uniqueness
tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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